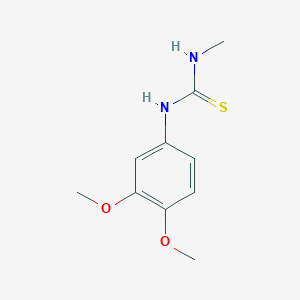
3-(acetylamino)-N-(2-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.76 g/mol. The synthesis of ACB involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride.
Wirkmechanismus
The mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of genes involved in cell growth and differentiation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, there are also some limitations to using 3-(acetylamino)-N-(2-chlorophenyl)benzamide in lab experiments. For example, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(acetylamino)-N-(2-chlorophenyl)benzamide. One potential direction is to investigate the use of 3-(acetylamino)-N-(2-chlorophenyl)benzamide in combination with other drugs for the treatment of cancer. Another potential direction is to study the effects of 3-(acetylamino)-N-(2-chlorophenyl)benzamide on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide and its potential side effects.
Synthesemethoden
The synthesis of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride. This reaction leads to the formation of 3-(acetylamino)-N-(2-chlorophenyl)benzamide, which is then purified using column chromatography. The yield of 3-(acetylamino)-N-(2-chlorophenyl)benzamide obtained from this synthesis method is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is in the treatment of cancer. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLGWLZHMHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-chlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)


![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)






![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)